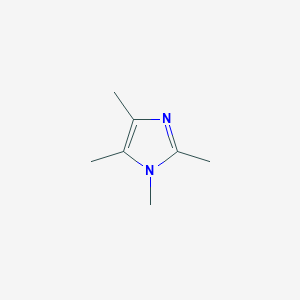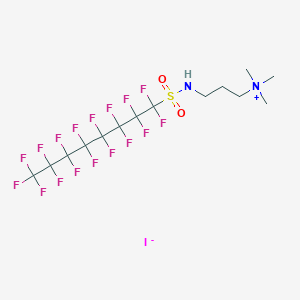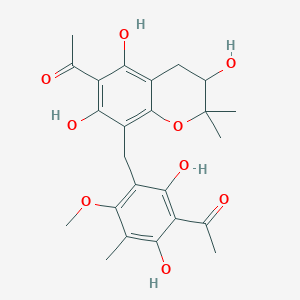
1,2,4,5-Tetramethylimidazole
Übersicht
Beschreibung
1,2,4,5-Tetramethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of four methyl groups attached to the imidazole ring at positions 1, 2, 4, and 5. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetramethylimidazole can be synthesized through several methods. One common approach involves the methylation of imidazole derivatives. For instance, the reaction of imidazole with methyl halides under basic conditions can yield the desired tetramethyl derivative . Another method involves the construction of the imidazole ring followed by methylation at the desired positions .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,4,5-tetramethyl-1H-imidazole often employs multicomponent reactions (MCRs) due to their efficiency and ability to minimize intermediate steps . Catalysts such as ZSM-11 zeolite have been used to facilitate the synthesis under solvent-free conditions, resulting in high yields and clean reaction profiles .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetramethylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,2,4,5-tetramethyl-1H-imidazole depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which are crucial for its biological activity . The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetraphenyl-1H-imidazole: This compound has phenyl groups instead of methyl groups, resulting in different chemical and physical properties.
1,2,4,5-Tetra(1H-imidazol-1-yl)benzene: This compound features imidazole rings attached to a benzene core, offering unique structural and functional characteristics.
Uniqueness
1,2,4,5-Tetramethylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of four methyl groups enhances its lipophilicity and can influence its interaction with biological targets compared to other imidazole derivatives .
Eigenschaften
IUPAC Name |
1,2,4,5-tetramethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-5-6(2)9(4)7(3)8-5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUJHMKCLOIRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169679 | |
| Record name | 1,2,4,5-Tetramethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1739-83-9 | |
| Record name | 1,2,4,5-Tetramethyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1739-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetramethyl-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5-Tetramethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetramethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4,5-Tetramethylimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUL2LRH8MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physicochemical properties of 1,2,4,5-Tetramethylimidazole?
A1: this compound is a fully substituted imidazole derivative with the molecular formula C7H12N2. Key physicochemical properties include:
- Density: Density data for binary solutions of this compound with water have been experimentally determined and modeled. []
- Viscosity: Aqueous solutions of this compound exhibit increasing viscosity with increasing CO2 concentration. Experimental viscosity data has been parameterized using a non-random two-liquid (NRTL) model. []
- Volatility: this compound demonstrates low vapor pressure in aqueous solutions based on vapor-liquid equilibrium studies. []
- Structure: The crystal structure of pentamethylimidazolium iodide, formed by the reaction of this compound with methyl iodide, reveals its ionic nature in the solid state. []
Q2: What are the applications of this compound in material science?
A2: this compound is a valuable building block in the synthesis of functionalized polymers.
- Anion Exchange Membranes: It can be used to quaternize bromomethylated polymers, such as poly(phenylene oxide) [] and bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) [], introducing anion exchange sites. These functionalized polymers show promise in applications like anion exchange membranes for vanadium redox flow batteries (VRFBs). [, , ]
Q3: How does the structure of this compound relate to its function in anion exchange membranes?
A3: The presence of the imidazole ring with four methyl substituents in this compound plays a crucial role in its function within anion exchange membranes.
- Quaternization: The imidazole ring can be readily quaternized, meaning a positive charge can be introduced to the nitrogen atom. This positive charge allows the functionalized polymer to attract and exchange anions, making it suitable for use in anion exchange membranes. [, ]
- Hydrophobicity: The four methyl groups surrounding the imidazole ring contribute to its hydrophobic nature. This hydrophobicity helps to prevent excessive water uptake by the membrane, which can negatively impact its mechanical properties and ionic conductivity. []
Q4: Are there any studies on the stability of this compound-functionalized materials?
A4: Yes, studies have investigated the stability of these materials, particularly in the context of anion exchange membranes:
- Thermal Stability: Thermal analysis indicates that poly(phenylene oxide) functionalized with this compound exhibits thermal decomposition at temperatures exceeding typical fuel cell operating conditions. This decomposition occurs in two steps: degradation of functional groups followed by decomposition of the polymer backbone. []
- Chemical Stability: While some imidazolium-functionalized membranes show degradation in strong alkaline conditions (1 M NaOH at 60°C), the chemical stability of this compound-functionalized membranes remains to be fully determined due to experimental limitations. [] Further research is needed to thoroughly assess their long-term stability under various chemical conditions.
Q5: Are there any known alternatives to this compound for anion exchange membrane applications?
A: Yes, researchers are exploring alternative functional groups for anion exchange membranes. The research paper comparing this compound to other imidazolium cations with varying substituents provides valuable insights into structure-property relationships. [] Exploring alternative quaternizing agents with different chemical structures and properties could lead to membranes with improved performance or address specific limitations. Further research is necessary to fully compare the performance, cost, and environmental impact of these alternatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)



![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)


![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)


